molecular formula C21H21N3O3 B14974654 (4-((4-Methoxyphenyl)amino)quinolin-3-yl)(morpholino)methanone

(4-((4-Methoxyphenyl)amino)quinolin-3-yl)(morpholino)methanone

Cat. No.: B14974654
M. Wt: 363.4 g/mol
InChI Key: RIPJVCZIAFTGMZ-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound that features a quinoline core, a morpholine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Morpholine Group: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by morpholine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a methoxyphenyl boronic acid and a halogenated quinoline derivative.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Investigated for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anticancer activity.

Comparison with Similar Compounds

    N-(4-METHOXYPHENYL)-3-(PIPERIDINE-4-CARBONYL)QUINOLIN-4-AMINE: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(4-METHOXYPHENYL)-3-(PYRROLIDINE-4-CARBONYL)QUINOLIN-4-AMINE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness: N-(4-METHOXYPHENYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is unique due to the presence of the morpholine ring, which can influence its electronic properties and biological activity. The methoxyphenyl group also contributes to its distinct chemical behavior, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

[4-(4-methoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C21H21N3O3/c1-26-16-8-6-15(7-9-16)23-20-17-4-2-3-5-19(17)22-14-18(20)21(25)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,23)

InChI Key

RIPJVCZIAFTGMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4

Origin of Product

United States

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